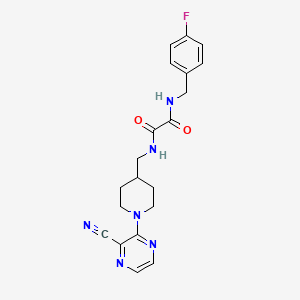

N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(4-fluorobenzyl)oxalamide

Description

Historical Context of Oxalamide Research

Oxalamides, characterized by the −NH–CO–CO–NH– backbone, have been studied since the mid-20th century for their conformational flexibility and ability to engage in hydrogen bonding. Early research focused on their synthesis via reactions between oxalyl chloride and amines, a method later refined to produce derivatives with improved stability. For instance, oxalamide-bridged ferrocenes were synthesized by reacting Boc-deprotected amines with oxalyl chloride in dichloromethane, yielding compounds evaluated for antitumor activity. These studies revealed that oxalamides could adopt chiral conformations, as demonstrated by circular dichroism spectroscopy and crystallographic analyses.

The development of oxalamide derivatives accelerated in the 21st century with advancements in structure-based drug design. For example, ZINC05250774 , an oxalamide-containing compound, was identified as a neuraminidase inhibitor through virtual screening, prompting the synthesis of analogs like Z2 (IC50 = 0.09 μM). Concurrently, oxalamides were explored as COX inhibitors, with derivatives showing nanomolar activity against cyclooxygenase enzymes. These milestones underscore the oxalamide scaffold’s versatility in targeting diverse biological pathways.

Significance in Medicinal Chemistry

The oxalamide group’s dual carbonyl moieties enable robust hydrogen bonding with arginine-rich enzymatic pockets, a feature critical for inhibiting targets such as neuraminidase and COX. In neuraminidase, oxalamides like Z2 form interactions with Arg118, Arg292, and Arg371, disrupting viral replication. Similarly, COX-targeting oxalamides exploit hydrophobic and electrostatic interactions to block prostaglandin synthesis.

Structural modifications further enhance potency and selectivity. Introducing electron-withdrawing groups (e.g., 3-chlorophenyl in Z2 ) improves binding to the 430-cavity of neuraminidase, while fluorobenzyl groups enhance blood-brain barrier permeability. The piperidine moiety in N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(4-fluorobenzyl)oxalamide likely contributes to conformational rigidity, optimizing target engagement.

Current Research Landscape

Recent studies emphasize oxalamides’ dual applications in antiviral and anticancer therapies. For influenza, derivatives like Z2 outperform oseltamivir carboxylate by leveraging extended interactions with neuraminidase’s active site. In oncology, oxalamide-bridged ferrocenes induce apoptosis in HeLa cells, albeit with moderate efficacy compared to cisplatin. Emerging work also explores hybrid molecules, such as N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(4-fluorobenzyl)oxalamide , which combines pyrazine’s metabolic stability with fluorobenzyl’s pharmacokinetic advantages.

Molecular docking remains pivotal in optimizing these compounds. For instance, simulations reveal that the cyanopyrazine group in the title compound may engage π-π interactions with tyrosine residues in COX-2, while the fluorobenzyl moiety occupies hydrophobic pockets. Such insights guide the rational design of next-generation oxalamides with enhanced specificity.

Properties

IUPAC Name |

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN6O2/c21-16-3-1-14(2-4-16)12-25-19(28)20(29)26-13-15-5-9-27(10-6-15)18-17(11-22)23-7-8-24-18/h1-4,7-8,15H,5-6,9-10,12-13H2,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOKONQEDVBHJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings.

Compound Overview

- Chemical Name : N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(4-fluorobenzyl)oxalamide

- CAS Number : 1797059-04-1

- Molecular Formula : C23H25N7O3

- Molecular Weight : 447.5 g/mol

Synthesis

The synthesis of N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(4-fluorobenzyl)oxalamide typically involves several key steps:

- Preparation of 3-Cyanopyrazine : This is synthesized from pyrazine through a cyanation reaction.

- Formation of the Piperidine Intermediate : The 3-cyanopyrazine is reacted with a suitable piperidine derivative.

- Coupling with Oxalamide : The piperidine intermediate is coupled with an oxalamide derivative under controlled conditions to yield the final compound.

The biological activity of N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects, including:

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors, which may influence neurological functions.

Research Findings

Recent studies have focused on the compound's potential therapeutic applications, particularly in cancer treatment and neuropharmacology.

- Antitumor Activity : Preliminary research indicates that the compound may exhibit antitumor properties by inducing apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation .

- Antibacterial and Antifungal Properties : The compound has been evaluated for its antibacterial and antifungal activities, showing promising results against several pathogens .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antitumor effects | Demonstrated significant apoptosis in cancer cell lines. |

| Study 2 | Assess antibacterial activity | Effective against Gram-positive and Gram-negative bacteria. |

| Study 3 | Investigate neuropharmacological effects | Showed potential in modulating neurotransmitter systems. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Modifications

Below is a comparative analysis of structurally related oxalamide derivatives from the evidence:

Functional and Pharmacological Comparisons

- Antiviral Activity: Compound 8 () and BNM-III-170 () demonstrate potent HIV entry inhibition (IC50 <1 μM). Metabolic Stability: Fluorine in the 4-fluorobenzyl group (target compound) likely improves metabolic resistance compared to non-fluorinated analogs like S336 .

- Safety and Toxicology: S336 () has a NOEL of 100 mg/kg/day in rats, with a safety margin >33 million. The target compound’s 3-cyanopyrazine group may introduce unknown toxicophores, necessitating further safety studies.

- Synthetic Complexity: The target compound’s piperidine-cyanopyrazine linkage requires multi-step synthesis, similar to compound 8 (piperidinyl-thiazole) .

Physicochemical Properties

Q & A

Q. Core Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorobenzyl aromatic protons at δ 7.2–7.4 ppm, piperidine methylene at δ 3.1–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ m/z calculated 422.18) .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks in the oxalamide core (if crystalline) .

Supplementary Methods : FT-IR for amide C=O stretches (~1650 cm⁻¹) and HPLC for purity (>98%) .

(Basic) What physicochemical properties are critical for preclinical evaluation?

- Solubility : Test in PBS (pH 7.4) and DMSO; logP ~2.5 (predicted via ChemAxon) suggests moderate lipophilicity .

- Stability : Assess under physiological pH (1.2–7.4) and thermal stress (40°C for 72 hrs). Hydrolysis of the amide bond may occur in acidic conditions, requiring pH-adjusted formulations .

- Permeability : Use Caco-2 assays or PAMPA; moderate permeability (e.g., Papp ~5 × 10⁻⁶ cm/s) is common for oxalamides .

(Basic) How is the compound’s biological activity initially screened?

- In Vitro Assays :

- Enzyme Inhibition : Test against kinases or proteases (IC50 determination) using fluorescence-based assays .

- Cell Viability : Screen in cancer lines (e.g., MCF-7, HeLa) via MTT assays (48–72 hr exposure) .

- Target Identification : Use SPR (surface plasmon resonance) for binding affinity (KD) or computational docking (AutoDock Vina) to hypothesize targets like kinases or GPCRs .

(Advanced) How are structure-activity relationship (SAR) studies designed to optimize activity?

- Substituent Variation :

- Replace 4-fluorobenzyl with chloro/methoxy analogs to modulate electron-withdrawing effects and logP .

- Modify the cyanopyrazine group to assess π-stacking interactions (e.g., pyridine or pyrimidine analogs) .

- Assay Protocols : Test derivatives in dose-response (e.g., 0.1–100 µM) across 3+ cell lines. Prioritize compounds with >10-fold selectivity over normal cells (e.g., HEK293) .

Data Analysis : Use GraphPad Prism for EC50/IC50 curves and pairwise statistical comparisons (ANOVA, p<0.05) .

(Advanced) How to resolve contradictions in biological data across studies?

- Purity Verification : Re-analyze batches via HPLC-MS; impurities >2% may skew results .

- Assay Conditions : Standardize cell passage number, serum concentration (e.g., 10% FBS vs. 5%), and incubation time .

- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-lab variability .

Case Study : If cytotoxicity varies, confirm apoptosis via Annexin V/PI flow cytometry to rule off-target effects .

(Advanced) What computational strategies predict binding modes and pharmacokinetics?

- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with ATP-binding pockets (e.g., hydrogen bonds with kinase hinge regions) .

- MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-receptor complexes (RMSD <2 Å) .

- ADMET Prediction : SwissADME for bioavailability radar; CYP450 inhibition risk (e.g., CYP3A4) via PreADMET .

(Advanced) How to address stability issues during formulation development?

- Forced Degradation : Expose to 40°C/75% RH (ICH Q1A) and analyze degradation products via LC-MS. Oxalamide hydrolysis to carboxylic acids is common under acidic conditions .

- Stabilization Strategies : Use lyophilization (trehalose cryoprotectant) or lipid-based nanoparticles (e.g., DSPC/cholesterol) to enhance shelf life .

Analytical Focus : Quantify degradation with HPLC-UV (220 nm) and confirm structures via MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.